4-(difluoromethyl)-N,N-dimethylaniline
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Overview
Description
4-(difluoromethyl)-N,N-dimethylaniline is an organic compound that features a difluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This process can be achieved using various difluoromethylation reagents, such as TMS-CF2H, under specific reaction conditions .
Industrial Production Methods
Industrial production of 4-(difluoromethyl)-N,N-dimethylaniline may involve large-scale difluoromethylation processes that utilize metal-based catalysts to transfer the CF2H group to the aniline ring . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives .
Scientific Research Applications
4-(difluoromethyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-N,N-dimethylaniline involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)-N,N-dimethylaniline
- 4-(fluoromethyl)-N,N-dimethylaniline
- 4-(chloromethyl)-N,N-dimethylaniline
Uniqueness
4-(difluoromethyl)-N,N-dimethylaniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability compared to its analogs, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H11F2N |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-(difluoromethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C9H11F2N/c1-12(2)8-5-3-7(4-6-8)9(10)11/h3-6,9H,1-2H3 |
InChI Key |
RHWZABSJSJYUPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
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